azepan-1-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione
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Overview
Description
1-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]AZEPANE is a complex organic compound featuring a naphthalene ring, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the trifluoromethyl and naphthalene moieties . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]AZEPANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
1-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]AZEPANE can be compared with similar compounds such as:
N-(1-NAPHTHALEN-1-YL-ETHYL)-4-TRIFLUOROMETHYL-BENZAMIDE: This compound also features a naphthalene ring and a trifluoromethyl group but differs in its overall structure and functional groups.
4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE: Similar in structure but with a morpholine ring instead of an azepane ring.
The uniqueness of 1-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]AZEPANE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20F3N3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
azepan-1-yl-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]methanethione |
InChI |
InChI=1S/C21H20F3N3S/c22-21(23,24)19-14-18(17-10-9-15-7-3-4-8-16(15)13-17)25-27(19)20(28)26-11-5-1-2-6-12-26/h3-4,7-10,13-14H,1-2,5-6,11-12H2 |
InChI Key |
ZEMDIYLAQMCDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F |
Origin of Product |
United States |
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